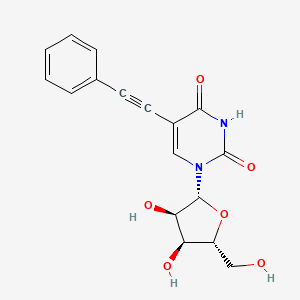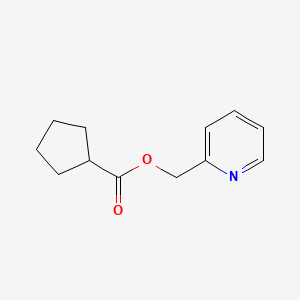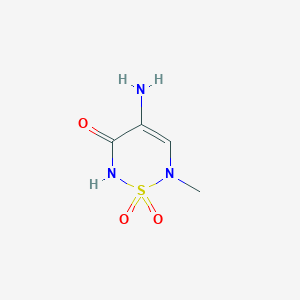![molecular formula C12H16N2O B12597572 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane CAS No. 651314-55-5](/img/structure/B12597572.png)
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[222]octane is a heterocyclic compound that features an oxazole ring fused with a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or ethyl α-methylacetoacetate. The reaction proceeds through the formation of nitrones, followed by intramolecular cyclization to yield the oxazole ring . The reaction conditions often include the use of acetic acid salts and room temperature settings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the oxazole ring or the bicyclic structure through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one: Known for its antibacterial potential.
2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols: Synthesized through the formation of imidazole rings and known for their unique chemical properties.
Uniqueness
2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane is unique due to its combination of an oxazole ring with a bicyclic structure, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
651314-55-5 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
5-[2-(1-azabicyclo[2.2.2]octan-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H16N2O/c1(2-12-3-6-13-15-12)11-9-10-4-7-14(11)8-5-10/h1-3,6,10-11H,4-5,7-9H2 |
InChI-Schlüssel |
XUMILJXWYMQWIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1CC2C=CC3=CC=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)



![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)


![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)

![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)


